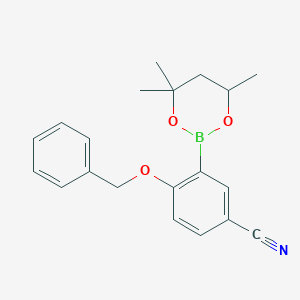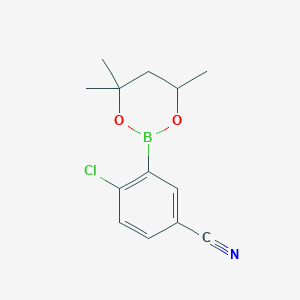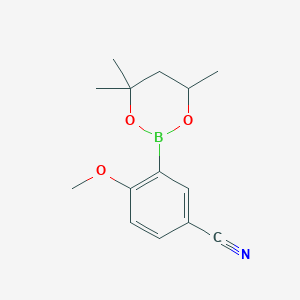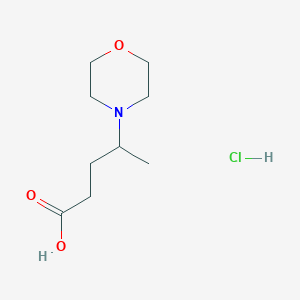
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-OH-3-TMB, is an organic compound with a range of applications in various fields. It is a structural isomer of 4-hydroxy-3-(4,4,5-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (4-OH-3-TMC). 4-OH-3-TMB has been studied extensively in the fields of organic synthesis, materials science, and medicinal chemistry.
Applications De Recherche Scientifique
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been widely used in scientific research for a variety of applications. It has been used as a starting material in organic synthesis, as a ligand for transition metal complexes, and as a precursor for the synthesis of other compounds. It has also been used in the development of materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not well understood. However, it is believed to involve the formation of a boron-nitrogen bond between the boron atom and the nitrile group. This bond is thought to be stabilized by hydrogen bonding between the two groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are not well understood. However, it has been shown to possess antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in good yields. It is also stable and can be stored for extended periods of time. However, it is not soluble in water and must be used in organic solvents.
Orientations Futures
There are several potential future directions for research involving 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. These include further investigation into its mechanism of action, its potential applications in materials science, and its potential as an anti-cancer agent. Additionally, further research could be conducted into its potential as a ligand for transition metal complexes and its potential as a precursor for the synthesis of other compounds. Finally, further research could be conducted into its potential as an additive in polymers, as a catalyst in organic reactions, and as a reagent in medicinal chemistry.
Méthodes De Synthèse
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be synthesized using a variety of different methods, including the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride (TMB-Cl) and 4-hydroxybenzonitrile (HBN). This reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) and a catalytic amount of pyridine at elevated temperatures. The reaction produces 4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in good yields.
Propriétés
IUPAC Name |
4-hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-9-7-13(2,3)18-14(17-9)11-6-10(8-15)4-5-12(11)16/h4-6,9,16H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDQMMJDJOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)










